(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone: is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as difluorophenyl, furan, triazolo, and piperazinyl moieties[_{{{CITATION{{{1{Buy (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo4,3-b .... This compound is part of a broader class of heterocyclic compounds known for their diverse biological and pharmacological activities[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and ... - Springer](https://link.springer.com/article/10.1007/s13738-021-02231-x).
Mechanism of Action
Target of Action
The compound, (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone, is a complex molecule that likely interacts with a variety of targetsIt’s known that triazole compounds, which are part of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with a variety of enzymes and receptors . The presence of the furan ring and the difluorophenyl group may also contribute to the compound’s biological activity.
Biochemical Pathways
Triazole compounds are known to have diverse pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the triazole ring, which is known to readily bind with various enzymes and receptors in the biological system , suggests that this compound may have good absorption and distribution properties.
Result of Action
Given the diverse pharmacological activities of triazole compounds , it’s likely that this compound could have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the core triazolo[4,3-b]pyridazine ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative
Industrial Production Methods
On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the reduction of other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interactions with biological targets and pathways.
Medicine: : Investigating its potential as a therapeutic agent, possibly in the treatment of diseases such as cancer or inflammation.
Industry: : Use in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound can be compared to other triazolo derivatives and difluorophenyl compounds, highlighting its unique structural features and potential advantages. Similar compounds might include:
Triazolo[4,3-b]pyridazine derivatives: : Other compounds with similar core structures but different substituents.
Difluorophenyl derivatives: : Compounds containing the difluorophenyl group but with different heterocyclic or other substituents.
(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O2/c21-14-4-3-13(12-15(14)22)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHVBJPJAKZIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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